molecular formula C25H28ClNO B5151133 3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol;hydrochloride

3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol;hydrochloride

Cat. No.: B5151133
M. Wt: 393.9 g/mol
InChI Key: GTOGQPNQRGJOSF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol;hydrochloride is a complex organic compound with the molecular formula C25H27NO It is known for its unique structural features, which include three phenyl groups and two methyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenyl-substituted ketones with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the piperidine ring are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol oxalic acid
  • 2,4,6-Triphenyl-3,5-dimethylpiperidinol-4

Uniqueness

Compared to similar compounds, 3,5-Dimethyl-2,4,6-triphenylpiperidin-4-ol stands out due to its unique combination of phenyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-2,4,6-triphenylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO.ClH/c1-18-23(20-12-6-3-7-13-20)26-24(21-14-8-4-9-15-21)19(2)25(18,27)22-16-10-5-11-17-22;/h3-19,23-24,26-27H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOGQPNQRGJOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1(C2=CC=CC=C2)O)C)C3=CC=CC=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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